1-[(3-chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide
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Overview
Description
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C18H27ClN2O4S This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and an ethoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of (3-chlorophenyl)methanesulfonyl chloride with N-(3-ethoxypropyl)piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols .
Scientific Research Applications
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide
- 1-[(2-Chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)-4-piperidine carboxamide
Uniqueness
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and an ethoxypropyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H27ClN2O4S |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H27ClN2O4S/c1-2-25-12-4-9-20-18(22)16-7-10-21(11-8-16)26(23,24)14-15-5-3-6-17(19)13-15/h3,5-6,13,16H,2,4,7-12,14H2,1H3,(H,20,22) |
InChI Key |
GSSBHURIBVBHDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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